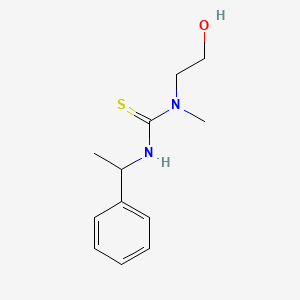
N-Palmitoylcysteine alpha-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoylcysteine alpha-methyl ester is a compound with the molecular formula C20H39NO3S and a molecular weight of 373.59 g/mol It is a derivative of cysteine, where the cysteine molecule is modified with a palmitoyl group and an alpha-methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Palmitoylcysteine alpha-methyl ester can be synthesized through the esterification of N-palmitoylcysteine with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
N-Palmitoylcysteine+MethanolAcid CatalystN-Palmitoylcysteine alpha-methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Palmitoylcysteine alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-palmitoylcysteine and methanol.
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: N-palmitoylcysteine and methanol.
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: N-palmitoylcysteine alpha-methyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-Palmitoylcysteine alpha-methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions involving cysteine derivatives.
Industry: Used in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Palmitoylcysteine alpha-methyl ester involves its interaction with cellular membranes due to its lipid-like structure. The palmitoyl group enhances its affinity for lipid bilayers, facilitating its incorporation into membranes. This can alter membrane fluidity and protein localization, impacting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Palmitoylcysteine: Lacks the ester group, making it less lipophilic.
N-Stearoylcysteine alpha-methyl ester: Similar structure but with a stearoyl group instead of a palmitoyl group.
N-Palmitoylserine alpha-methyl ester: Similar structure but with serine instead of cysteine.
Uniqueness
N-Palmitoylcysteine alpha-methyl ester is unique due to its specific combination of a palmitoyl group and an alpha-methyl ester group, which imparts distinct physicochemical properties. This combination enhances its lipophilicity and membrane affinity, making it suitable for applications in drug delivery and membrane studies .
Eigenschaften
CAS-Nummer |
73793-95-0 |
|---|---|
Molekularformel |
C20H39NO3S |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
methyl (2R)-2-(hexadecanoylamino)-3-sulfanylpropanoate |
InChI |
InChI=1S/C20H39NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21-18(17-25)20(23)24-2/h18,25H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |
InChI-Schlüssel |
PHMWAIYVRSEJEU-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)



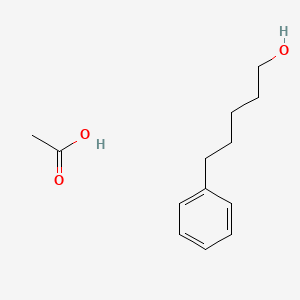
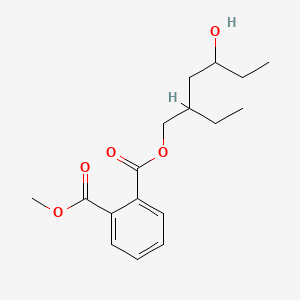
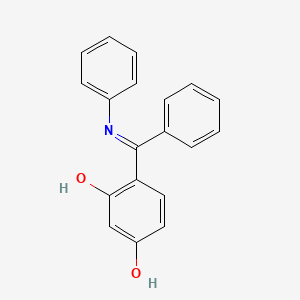

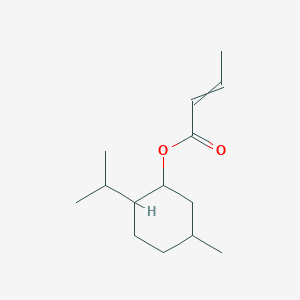
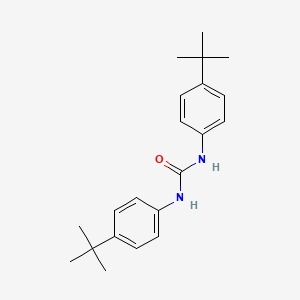
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

